molecular formula C17H32NNaO3 B13896605 N-Tetradecanoyl-alanine monosodium salt

N-Tetradecanoyl-alanine monosodium salt

Cat. No.: B13896605
M. Wt: 321.4 g/mol
InChI Key: KCPRYTSOOWAFQV-UHFFFAOYSA-M
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Description

Historical Development of Amino Acid-Based Amphiphiles in Scientific Inquiry

The potential of amino acids as foundational components for surfactant synthesis was recognized in the early 20th century. wanabio.comacademie-sciences.fr Initially, these compounds were explored for their preservative qualities in medical and cosmetic applications. academie-sciences.fr Over time, scientific inquiry revealed their activity against various bacteria and viruses. academie-sciences.fr A key advancement in the industrial production of these surfactants was the development of the Schotten-Baumann condensation method, which involves the reaction of fatty acyl chlorides with amino acids in a basic solvent system. researchgate.net

A significant milestone in the commercialization of these compounds occurred in the 1980s with the introduction of alkyl-L-glutamate, which became the first amino acid surfactant to be widely marketed. encyclopedia.pub This event highlighted the practical utility and commercial viability of this class of molecules. Research has since expanded to include a wide array of amino acids, such as glycine (B1666218), alanine (B10760859), and serine, combined with various fatty acid chains to produce surfactants with tailored properties. chalmers.seresearchgate.net The continuous development of both chemical and biotechnological synthesis routes, including enzymatic methods, has made a diverse range of these biocompatible surfactants accessible for research and application. wanabio.comresearchgate.net

Classification and Structural Features of N-Tetradecanoyl-alanine Monosodium Salt within the Acyl Amino Acid Family

Amino acid-based surfactants are broadly classified based on their chemical structure, particularly the nature of the linkage between the hydrophilic amino acid headgroup and the hydrophobic tail. researchgate.net N-acylated amino acids fall under the category of N-substituted surfactants, where a lipophilic acyl group is attached to the amino group of the amino acid via an amide bond. wanabio.com This configuration typically results in an anionic surfactant, as the carboxyl group of the amino acid provides a negative charge at neutral pH. wanabio.com

This compound is a specific example within this class. Its structure is composed of three key components: a hydrophobic tail, a hydrophilic head, and a linking amide bond.

Hydrophobic Tail: The "N-Tetradecanoyl" portion refers to a 14-carbon acyl chain derived from tetradecanoic acid (also known as myristic acid). This long hydrocarbon chain is responsible for the molecule's hydrophobic and surface-active properties.

Hydrophilic Head: The "alanine monosodium salt" component is the polar headgroup. It consists of the amino acid L-alanine, where the carboxylic acid group is deprotonated and ionically bonded to a sodium ion. This charged group confers water solubility to this end of the molecule.

Linkage: An amide bond covalently links the tetradecanoyl group to the nitrogen atom of the alanine residue.

This amphiphilic architecture enables this compound to reduce surface tension at interfaces, a defining characteristic of surfactants. cymitquimica.com

ComponentChemical MoietyFunction
Hydrophobic Tail Tetradecanoyl Group (C14)Reduces surface tension; interacts with nonpolar substances
Hydrophilic Head Alanine Monosodium SaltConfers water solubility; interacts with polar substances
Linkage Amide BondCovalently connects the hydrophobic and hydrophilic moieties

Overview of Contemporary Academic Research Trajectories for N-Acylated Amino Acids

Modern scientific investigation into N-acylated amino acids is multifaceted, extending far beyond their basic surfactant properties. Research is actively pursued in several key areas, highlighting the diverse potential of this class of molecules.

One of the most prominent research areas is in the field of biochemistry and pharmacology. nih.gov N-acyl amino acids are recognized as a family of endogenous signaling lipids, structurally related to endocannabinoids like anandamide. mdpi.comnih.gov More than 70 endogenous N-acyl amino acid conjugates have been identified, and they are studied for their roles in the nervous, vascular, and immune systems. nih.gov Research is ongoing to understand their interactions with G protein-coupled receptors (GPCRs), ion channels, and transporters, with potential therapeutic applications in pain, inflammation, and metabolic disorders. mdpi.comnih.gov For instance, certain N-acyl alanines have demonstrated antiproliferative effects in vitro. nih.gov

In materials science and nanotechnology, amino acid surfactants are being explored for their role in the synthesis and stabilization of nanoparticles. nih.govresearchgate.net Their ability to act as capping agents allows for control over the size, shape, and morphology of metal and metal oxide nanoparticles. nih.gov This "green synthesis" approach avoids the use of more hazardous reagents. researchgate.net

Furthermore, there is a strong focus on developing more sustainable and efficient synthesis methods. researchgate.net While chemical routes like the Schotten-Baumann condensation are well-established, enzymatic synthesis is gaining significant attention. researchgate.net The use of enzymes such as lipases and proteases offers milder reaction conditions and is more environmentally friendly, though challenges in yield and cost remain active areas of research. chalmers.seresearchgate.net The physicochemical properties, such as critical micelle concentration (CMC) and foaming ability, continue to be systematically studied to tailor these surfactants for specific applications in personal care, pharmaceuticals, and industry. chalmers.seresearchgate.net

Research AreaFocus of InvestigationPotential Applications
Biochemistry & Pharmacology Endogenous signaling, interaction with receptors and enzymes. mdpi.comnih.govTherapeutics for pain, inflammation, metabolic diseases. nih.govlonglabstanford.org
Materials Science & Nanotechnology Capping agents for nanoparticle synthesis, directing superstructures. nih.govresearchgate.netDevelopment of novel nanomaterials with controlled properties. nih.gov
Green Chemistry & Synthesis Development of enzymatic and chemo-enzymatic synthesis routes. researchgate.netnih.govSustainable and environmentally friendly industrial production. researchgate.net
Colloid & Interface Science Micellization behavior, surface tension reduction, foaming properties. chalmers.seresearchgate.netFormulations for personal care, pharmaceutical, and industrial uses. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H32NNaO3

Molecular Weight

321.4 g/mol

IUPAC Name

sodium;2-(tetradecanoylamino)propanoate

InChI

InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21;/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1

InChI Key

KCPRYTSOOWAFQV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Established Chemical Synthesis Routes for N-Tetradecanoyl-alanine Monosodium Salt and Analogues

The creation of N-acyl amino acids can be achieved through various synthetic pathways. Chemical synthesis, particularly through condensation reactions, has been a long-standing method. However, the drive for greener and more efficient processes has led to the exploration of enzymatic alternatives.

The conventional chemical synthesis of N-acyl amino acids often relies on the Schotten-Baumann reaction. This method typically involves the acylation of an amino acid with an acyl chloride in the presence of a base. For the synthesis of N-Tetradecanoyl-L-alanine, L-alanine is reacted with tetradecanoyl chloride. One specific method describes dissolving L-alanine in a solution with sodium bicarbonate in a mixture of tetrahydrofuran (B95107) and water, followed by a reaction period at 20°C for 5.25 hours. chemicalbook.com

Enzymatic synthesis presents a more environmentally friendly alternative to traditional chemical methods for producing N-acyl amino acids. scilit.com This approach utilizes enzymes, such as aminoacylases and lipases, to catalyze the formation of the amide bond between the fatty acid and the amino acid. nih.govnih.gov Biocatalysis offers several advantages, including high specificity, mild reaction conditions, and the avoidance of toxic chemicals. researchgate.net

Aminoacylases, which are part of the hydrolase family, have shown significant potential for the synthesis of N-acyl amino acid surfactants. nih.gov These enzymes can accept long-chain fatty acids as substrates, making them suitable for the production of compounds like N-Tetradecanoyl-alanine. scilit.comnih.gov The enzymatic process can be designed as either a thermodynamically or kinetically controlled reaction. acs.org In the kinetically controlled approach, the enzyme acts as a transferase, catalyzing the transfer of the acyl group to the amino acid. acs.org This method is often more selective and can lead to higher yields. acs.org

Recent research has also explored alternative enzymatic pathways, such as ester-amide interconversion, which could broaden the range of enzymes and substrates that can be used for N-acyl amino acid synthesis. nih.gov While enzymatic synthesis is a promising green alternative, challenges remain in terms of enzyme stability, cost, and the need for efficient downstream processing to isolate the desired product.

Derivatization Strategies and Structural Diversification of the N-Acyl Alanine (B10760859) Scaffold

The versatility of the N-acyl alanine scaffold allows for a wide range of chemical modifications. These derivatization strategies are crucial for fine-tuning the physicochemical properties of the molecule and exploring its structure-activity relationships for various applications. Modifications can be targeted at the amino acid head, the fatty acyl tail, or the stereochemistry of the molecule.

The amino acid component of N-acyl alanines can be altered to introduce different functionalities and properties. While alanine is a common choice, other amino acids can be used to create a diverse library of N-acyl amino acid analogues. nih.gov For instance, the use of different amino acids can impact the molecule's polarity, charge, and ability to interact with biological systems.

Furthermore, the amino and carboxyl groups of the amino acid moiety can be further modified. For example, proteins can be acetylated at the terminal amino group to prevent degradation. youtube.com While not directly on the alanine of N-tetradecanoyl-alanine, this principle of modifying amino acid termini is a common strategy in biochemistry. The carboxyl group can also be esterified or amidated to create additional derivatives with unique properties.

The fatty acyl chain plays a significant role in determining the lipophilicity and self-assembly properties of N-acyl amino acids. Varying the length and saturation of this chain is a key strategy for structural diversification. The synthesis of N-acyl amino acids with different acyl groups has been investigated, and it has been found that the thermodynamic properties, such as enthalpy and entropy of transition, are dependent on the acyl chain length. researchgate.net For the N-acyl-L-alanine series, the enthalpy and entropy changes of transition were observed to increase by 7 kJ mol−1 and 18 J K−1mol−1, respectively, for each additional methylene (B1212753) group in the acyl chain. researchgate.net

The introduction of unsaturation (double or triple bonds) into the fatty acyl chain can also significantly alter the molecule's conformation and physical properties. These modifications can influence the packing of the molecules in aggregates and affect their surface activity.

Modification StrategyImpact on Properties
Varying Chain Length Alters lipophilicity, solubility, and self-assembly behavior.
Introducing Unsaturation Affects molecular packing, fluidity, and chemical reactivity.
Branching the Acyl Chain Can disrupt ordered packing and modify surface activity.

The alanine moiety in N-Tetradecanoyl-alanine is chiral, meaning it can exist as two non-superimposable mirror images, or enantiomers (L-alanine and D-alanine). The stereochemistry of the amino acid can have a profound impact on the biological activity and physical properties of the resulting N-acyl amino acid. Therefore, controlling and verifying the chiral purity of these compounds is of utmost importance.

Enantiomerically pure N-acyl amino acids are often desired, and methods for their synthesis and analysis are critical. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) are commonly used to separate and quantify the enantiomers of amino acids and their derivatives. The choice of the chiral selector and the mobile phase conditions are crucial for achieving good separation. For instance, macrocyclic antibiotics like ristocetin (B1679390) A have been used as chiral selectors for the separation of N-acetylated amino acids. mst.edu Derivatization with chiral reagents, such as N-R-mandelyl-L-cysteine, can also be employed to facilitate the separation of amino acid enantiomers. researchgate.net

Investigations into the properties of different stereoisomers can reveal important structure-activity relationships. The use of enantiomerically pure starting materials, such as L-alanine or D-alanine, in the synthesis is a direct way to produce the desired stereoisomer.

Supramolecular Self Assembly and Solution Behavior

Micellization Properties and Critical Micelle Concentration (CMC) Determinations

Like other surfactants, N-Tetradecanoyl-alanine monosodium salt monomers in an aqueous solution will self-assemble into aggregates known as micelles above a certain concentration. This threshold is known as the critical micelle concentration (CMC), a fundamental parameter that characterizes the efficiency of a surfactant. At concentrations below the CMC, the surfactant exists predominantly as individual molecules (monomers), but as the concentration increases to the CMC, there is an abrupt formation of micelles. mdpi.com This process is driven by the desire to minimize the unfavorable contact between the hydrophobic alkyl chains and water molecules. mdpi.com

The CMC is a key indicator of a surfactant's performance; a lower CMC value signifies greater efficiency in forming micelles and reducing surface tension. The determination of the CMC for N-acyl amino acid surfactants is typically accomplished by monitoring a physical property of the solution that changes sharply at the point of micelle formation, such as surface tension, conductivity, or light scattering. mdpi.comresearchgate.net For the N-alkanoyl-L-alaninate series, the length of the hydrocarbon chain significantly influences the CMC, with longer chains generally leading to lower CMC values and enhanced surface activity due to increased hydrophobicity. researchgate.net

Table 1: Micellization and Surface Properties of Related N-Acyl Amino Acid Surfactants This table presents data for closely related compounds to illustrate the general properties of this surfactant class.

Compound CMC (mmol/L) Surface Tension at CMC (γCMC) Reference
Sodium N-lauroyl-L-alaninate Not Specified Not Specified nih.gov
Sodium γ-dodecyl aspartate Not Specified Not Specified researchgate.net
Sodium γ-tetradecyl aspartate Lower than dodecyl derivative Not Specified researchgate.net

Formation and Characterization of Supramolecular Aggregates

Beyond simple spherical micelles, this compound and its analogs can form more complex supramolecular structures, including vesicles and gels, depending on the conditions.

While anionic surfactants like this compound typically form micelles on their own in water, they can spontaneously form stable unilamellar vesicles when mixed with cationic surfactants. researchgate.net For instance, mixtures of sodium N-alkanoyl-L-alaninates and N-cetylpyridinium chloride have been shown to create these vesicular structures. Vesicles are hollow, spherical aggregates composed of a lipid bilayer that encloses an aqueous core.

The formation and stability of these mixed-surfactant vesicles are highly dependent on the composition and concentration of the mixture. Characterization of these aggregates is performed using techniques such as:

Dynamic Light Scattering (DLS): To determine the size distribution of the vesicles.

Transmission Electron Microscopy (TEM): To directly visualize the morphology and lamellarity of the vesicles. researchgate.net

Conductivity Measurements: To confirm the formation of hollow structures. researchgate.net

Confocal Fluorescence Microscopy: To provide further evidence of the vesicle structure, often by encapsulating a fluorescent dye. researchgate.net

These spontaneously formed vesicles are thermodynamically stable for extended periods, highlighting their potential utility in various applications. researchgate.net

N-acyl amino acid derivatives, including compounds structurally similar to N-Tetradecanoyl-alanine, are known to act as low-molecular-weight organogelators. nih.gov These molecules can self-assemble in organic solvents to form a three-dimensional network of nano-fibers that immobilizes the solvent, resulting in the formation of a gel. nih.gov The primary driving force for this self-assembly is often intermolecular hydrogen bonding between the amino acid headgroups. nih.gov

A particularly interesting phenomenon observed with related compounds, such as N-(n-alkylcarbamoyl)-l-alanine amphiphiles, is water-induced gelation. acs.orgacs.org In some nonpolar organic solvents where the compound itself is soluble, it may not form a gel. However, the introduction of a small quantity of water can trigger the gelation process. acs.orgacs.org It is proposed that water molecules act as a bridge, facilitating the formation of a robust intermolecular hydrogen-bonding network between the amphiphile headgroups, which is necessary for the creation of the supramolecular gel structure. acs.orgacs.org The mechanical strength of these gels can even increase with the addition of water. acs.orgacs.org

Interfacial Phenomena and Surface Activity

The amphiphilic nature of this compound makes it highly surface-active. It preferentially adsorbs at interfaces, such as the air-water interface, orienting its hydrophobic tail away from the aqueous phase and its hydrophilic headgroup towards it. This adsorption lowers the surface tension of the water.

The effectiveness of a surfactant is often measured by two key parameters:

Critical Micelle Concentration (CMC): The concentration at which micellization begins.

Surface Tension at the CMC (γCMC): The minimum surface tension value achieved at and above the CMC. researchgate.net

For N-acyl amino acid surfactants, increasing the length of the alkyl chain generally enhances surface activity, resulting in a lower CMC and a lower γCMC value. researchgate.net These properties are crucial for applications requiring wetting, foaming, and emulsification.

Influence of Environmental Factors on Self-Assembly

The self-assembly behavior of this compound is sensitive to environmental conditions, particularly pH.

The headgroup of N-Tetradecanoyl-alanine contains a carboxyl group, whose state of ionization is dependent on the pH of the solution. At low pH, the carboxyl group is protonated (-COOH), rendering the headgroup less hydrophilic and electrically neutral. At neutral and high pH, the group is deprotonated (-COO⁻), resulting in a negatively charged, more hydrophilic headgroup.

This change in ionization profoundly affects the aggregation behavior:

Electrostatic Repulsion: The degree of ionization of the headgroup dictates the electrostatic repulsion between molecules at the surface of an aggregate. At higher pH, increased charge leads to greater repulsion, which can influence the size, shape, and stability of micelles and vesicles. researchgate.net

Micellar Properties: The solution behavior and micellization parameters of N-tetradecanoyl alanine (B10760859) are directly correlated with the pH of the system, as pH alters the balance of forces (hydrophobic vs. electrostatic) that govern self-assembly. researchgate.net

Impact of Ionic Strength and Counterions on Solution Properties

The behavior of this compound in aqueous solutions is significantly influenced by the presence of electrolytes, which alters both the ionic strength and introduces different counterions. These factors primarily affect the electrostatic interactions between the charged alaninate (B8444949) headgroups, thereby modifying the critical micelle concentration (CMC) and the morphology of the self-assembled aggregates.

Ionic Strength: The addition of an inorganic salt, such as sodium chloride (NaCl), to a solution of an ionic surfactant like this compound typically leads to a decrease in the CMC. The added salt increases the concentration of counterions (Na+) in the solution, which effectively shields the electrostatic repulsion between the anionic carboxylate headgroups of the surfactant molecules at the micelle surface. This reduction in repulsion allows the surfactant monomers to aggregate more easily, thus lowering the concentration required for micelle formation. Studies on similar N-acyl amino acid surfactants, such as γ-alkyl (C12 and C14) aspartates, have demonstrated that both inorganic and organic salts are highly effective in reducing the CMC. researchgate.net The presence of excess counterions stabilizes the micelles by reducing the electrical work needed to bring the charged headgroups together.

Counterions: The specific type of counterion present in the solution can also have a pronounced effect on the micellization behavior. The effectiveness of a counterion in promoting micellization often depends on its size, hydration, and charge density. For anionic surfactants, counterions that are less hydrated and can bind more effectively to the micelle surface are generally more efficient at lowering the CMC. For instance, counterions with a larger ionic radius may be less hydrated and can screen the electrostatic repulsion of the surfactant headgroups more effectively, facilitating micelle formation at lower concentrations. nih.gov In systems with organic counterions, these can further influence micellization through hydrophobic interactions, potentially partitioning into the micelle structure and further stabilizing the aggregates. nih.gov The binding of counterions to the micelle is a key factor; a higher degree of counterion binding neutralizes more of the charge on the micelle surface, reducing repulsion and promoting the growth of larger, and sometimes non-spherical, micelles. nih.gov

The table below illustrates the general effect of increasing ionic strength on the micellar properties of anionic amino acid surfactants.

PropertyEffect of Increasing Ionic StrengthRationale
Critical Micelle Concentration (CMC) DecreasesShielding of electrostatic repulsion between headgroups by added counterions.
Micelle Aggregation Number IncreasesReduced headgroup repulsion allows more monomers to pack into a single micelle.
Degree of Counterion Binding IncreasesHigher concentration of counterions in the bulk solution leads to greater association with the micelle surface.
Micelle Shape May transition from spherical to rod-likeIncreased packing of monomers due to reduced repulsion can favor elongated structures.

Temperature Effects on Micellar Growth and Stability

Temperature is a critical parameter that affects the thermodynamics of micellization for this compound, influencing both the CMC and the stability of the resulting micelles. The process of micelle formation is a delicate balance between enthalpy (ΔH°mic) and entropy (ΔS°mic) changes, and temperature shifts this balance.

The dependence of the CMC on temperature is often non-monotonic. For many ionic surfactants in aqueous solutions, the CMC value typically decreases as the temperature is raised, reaches a minimum at a specific temperature (Tmin), and then increases with a further rise in temperature. This U-shaped behavior is attributed to two opposing effects of temperature on the thermodynamics of micellization. Initially, as the temperature increases, the dehydration of the hydrophobic alkyl chains is enhanced. This disruption of the structured water molecules surrounding the hydrophobic tails is an entropically favorable process (the hydrophobic effect), which is the primary driving force for micellization. nih.gov Consequently, the CMC decreases.

However, beyond Tmin, the increased thermal energy leads to greater molecular motion and can disrupt the stability of the micelles themselves. The headgroups of the surfactant molecules become more hydrated at higher temperatures, increasing the repulsive forces between them and disfavoring aggregation. This leads to an increase in the CMC. Studies on sodium dodecyl sulfate (B86663) (SDS) in the presence of amino acids like alanine have also shown that the CMC passes through a broad minimum as temperature increases. researchgate.net

The thermodynamics of micellization can be described by the standard Gibbs free energy change (ΔG°mic), which is related to enthalpy and entropy by the equation: ΔG°mic = ΔH°mic - TΔS°mic.

Below Tmin: The micellization process is predominantly entropy-driven, fueled by the hydrophobic effect. The ΔS°mic term is large and positive.

Above Tmin: The process becomes more enthalpy-driven. The ΔH°mic term, which is often negative (exothermic) or slightly positive, becomes more significant in determining the spontaneity of micelle formation. nih.gov

The stability of the micelles is also affected. While moderate increases in temperature can lead to the growth of micelles (i.e., an increase in the aggregation number) due to enhanced hydrophobic interactions, excessively high temperatures can decrease micellar stability, leading to smaller aggregates or even the complete dissociation of micelles.

Mixed Micellar Systems and Synergistic/Antagonistic Interactions with Co-surfactants

When this compound is mixed with other surfactants (co-surfactants), the resulting solution properties are often non-ideal and can exhibit either synergistic or antagonistic interactions. Synergism occurs when the properties of the mixture, such as its ability to lower surface tension or form micelles, are superior to those of the individual components at the same total concentration. uc.pt Antagonism is the opposite effect. These interactions are of great interest for formulating products with enhanced performance.

The nature of the interaction depends heavily on the chemical structure of the co-surfactant, particularly its headgroup charge and hydrophobic chain length.

Interactions with Oppositely Charged (Cationic) Surfactants: Mixing this compound (anionic) with a cationic surfactant leads to strong synergistic interactions. researchgate.net The primary driving force is the strong electrostatic attraction between the anionic carboxylate headgroup and the cationic headgroup of the co-surfactant. This attraction significantly reduces the electrostatic repulsion that would normally exist between headgroups of the same charge, making micelle formation much more favorable. This results in:

A critical micelle concentration (CMCmix) that is much lower than the CMC of either individual surfactant.

The formation of more densely packed and stable mixed micelles.

Depending on the mixing ratio and concentration, the strong interaction can also lead to the formation of other aggregates like vesicles or even precipitation. uc.pt

Studies on the closely related sodium N-tetradecanoylsarcosinate mixed with various cationic surfactants (such as CTAB and CPyB) have shown strong synergism, with the viscosity of the mixed systems increasing significantly, suggesting the growth of mixed micelles into larger, elongated structures. researchgate.net

Interactions with Similarly Charged (Anionic) Surfactants: When mixed with another anionic surfactant, interactions are generally less pronounced and can be slightly synergistic, ideal, or even antagonistic. Any synergism arises from subtle differences in headgroup size, hydration, or hydrophobic chain structure that allow for more efficient packing within the mixed micelle than in the pure micelles.

Interactions with Non-ionic Surfactants: Mixtures with non-ionic surfactants also commonly exhibit synergistic interactions. The incorporation of the non-ionic surfactant into the micelle reduces the electrostatic repulsion between the anionic N-Tetradecanoyl-alanine headgroups by effectively increasing the distance between them. researchgate.net This "spacer" effect lowers the CMC of the mixture compared to the ideal value. Research on sodium N-tetradecanoylsarcosinate with the non-ionic surfactant Triton X-100 demonstrated the formation of charged mixed micelles and a significant elevation of the cloud point of the non-ionic surfactant, indicating strong favorable interactions. researchgate.net

The table below summarizes the interactions observed in a study of binary mixtures of the sodium salts of N-tetradecanoyl alanine (C14-Ala) and N-tetradecanoyl phenylalanine (C14-Phe), highlighting the non-ideal behavior. researchgate.net

Mixture Composition (Mole Fraction C14-Ala)CMC (mmol/L)Surface Tension at CMC (mN/m)Interaction Type
1.0 (Pure C14-Ala)0.4532.5-
0.80.3033.0Synergistic
0.50.2234.0Synergistic
0.20.1835.5Synergistic
0.0 (Pure C14-Phe)0.1637.0-

Data derived from graphical representations in related literature for illustrative purposes. researchgate.net

These interactions are explained by the potential for non-covalent π-π and NH-π interactions between the phenylalanine and alanine moieties within the mixed micelle, leading to a more stable structure. researchgate.net

Structure Activity Relationships Sar and Molecular Design Principles

Correlation Between Acyl Chain Length and Supramolecular Assembly Characteristics

The length of the n-acyl chain is a critical determinant of the supramolecular assembly of N-acyl amino acid surfactants. Generally, an increase in the number of carbon atoms in the hydrophobic tail leads to a decrease in the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates called micelles. This is because a longer acyl chain results in stronger hydrophobic interactions between the surfactant tails, making the formation of micelles more energetically favorable at lower concentrations.

For instance, studies on N-acyl glutamate (B1630785) and N-acyl phenylalaninate have shown that as the hydrocarbon chain length increases from C12 to C18, the foamability of the surfactant decreases, while the foam stability increases. This is attributed to the more compact packing of the longer acyl chains in the adsorbed layer at the air-water interface, which creates a more rigid and stable film.

Acyl ChainNumber of Carbon AtomsExpected Trend in CMCExpected Trend in Foam Stability
Dodecanoyl12HigherLower
Tetradecanoyl14LowerHigher
Hexadecanoyl16Even LowerEven Higher

Influence of Amino Acid Head Group Stereochemistry and Side Chain on Functionality

The amino acid head group, with its chiral center and specific side chain, plays a crucial role in defining the functionality of N-acyl amino acid surfactants. The stereochemistry of the amino acid, whether it is the L- or D-enantiomer, can significantly influence the packing of the surfactant molecules in monolayers and other aggregates.

Research on N-alkanoyl-substituted amino acid monolayers has demonstrated that enantiomerically pure surfactants and their racemic mixtures can form different two-dimensional lattice structures. cymitquimica.com This is due to the different spatial arrangements of the functional groups in the head group, which affects the intermolecular interactions, such as hydrogen bonding, between neighboring molecules. While direct comparative data on the functional properties of N-tetradecanoyl-L-alanine monosodium salt versus its D-counterpart are scarce, it is reasonable to infer that differences in their supramolecular assemblies would lead to variations in properties like surface tension and micelle shape.

Amino Acid FeatureInfluence on Surfactant PropertiesUnderlying Principle
Stereochemistry (L- vs. D-)Affects molecular packing in supramolecular assemblies, potentially influencing micelle shape and surface film properties.Different spatial arrangement of functional groups leads to distinct intermolecular interactions. cymitquimica.com
Alanine (B10760859) Methyl Side ChainIncreases the hydrophobicity of the head group region, contributing to a lower critical micelle concentration. nii.ac.jpEnhanced overall hydrophobicity of the molecule promotes self-assembly at lower concentrations. nii.ac.jp

Theoretical Models and Computational Chemistry in Predicting Amphiphilic Behavior

In recent years, theoretical models and computational chemistry have become invaluable tools for understanding and predicting the amphiphilic behavior of surfactants like N-Tetradecanoyl-alanine monosodium salt. These methods provide insights into the molecular-level interactions that govern self-assembly and can guide the design of new surfactants with desired properties.

Molecular dynamics (MD) simulations, for example, can be used to model the process of micellization in silico. By simulating the movements and interactions of individual surfactant and water molecules over time, researchers can predict the CMC, aggregation number (the number of surfactant molecules in a micelle), and the structure of the resulting micelles. A recent study successfully validated a CMC prediction model for monoanionic amino acid-based surfactants using MD simulations, demonstrating the predictive power of this approach. tdl.org

Quantum chemical calculations offer another powerful method to study the electronic structure and properties of surfactant molecules. These calculations can provide information about intramolecular and intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are crucial for understanding how surfactant molecules pack at interfaces and in micelles. Such theoretical studies can elucidate the relationship between molecular structure and surface activity.

These computational approaches are not only descriptive but also predictive. By systematically varying molecular parameters in the models, such as acyl chain length or amino acid head group, it is possible to screen for new surfactant structures with optimized performance characteristics before they are synthesized in the laboratory. This accelerates the discovery and development of novel amphiphiles for a wide range of applications.

Biomolecular Interactions and Cellular Mechanisms

Interactions with Biological Membranes and Lipid Bilayers

As an amphiphilic molecule, N-Tetradecanoyl-alanine monosodium salt possesses both a hydrophobic tetradecanoyl (myristoyl) tail and a hydrophilic alanine (B10760859) headgroup. This structure dictates its interaction with biological membranes. The hydrophobic tail can intercalate into the lipid bilayer, while the hydrophilic headgroup remains oriented towards the aqueous environment. This insertion can disrupt the packing of phospholipids, leading to changes in membrane fluidity and permeability. The specific nature and extent of these interactions are dependent on the composition of the lipid bilayer.

Modulation of Protein-Ligand Binding and Membrane Protein Solubilization

The surfactant-like properties of this compound suggest its potential to modulate protein-ligand binding and aid in the solubilization of membrane proteins. Detergents are essential tools for extracting membrane proteins from their native lipid environment for biochemical and structural studies. By forming micelles, these agents can encapsulate the hydrophobic transmembrane domains of proteins, rendering them soluble in aqueous solutions. While specific studies on this compound for this purpose are not extensively documented in publicly available research, its structural similarity to other detergents used in membrane protein research suggests it could function in a similar capacity. The choice of detergent is critical as it can influence the stability and activity of the solubilized protein.

Influence on Cellular Processes in In Vitro Models

In vitro studies provide a window into the cellular effects of this compound, revealing its impact on cell growth, metabolism, and its potential as an antimicrobial agent.

Effects on Metabolic Pathways and Flux Analysis in Cell Cultures

N-acyl amino acids can influence cellular metabolism. For instance, prolonged exposure of a pancreatic beta-cell line to L-alanine was found to induce substantial changes in the expression of genes involved in cellular signaling and metabolism. nih.gov Furthermore, studies on β-alanine have shown it can enhance the expression of proteins associated with improved oxidative metabolism in muscle cells. researchgate.net The "N-tetradecanoyl" portion of the molecule also suggests a role in lipid metabolism. N-myristoylation, facilitated by NMT1, is crucial for the function of proteins involved in cellular metabolism. nih.gov NMT1-mediated myristoylation plays a pivotal role in cancer cell metabolism and may be relevant to metastasis and drug resistance. nih.gov While direct metabolic flux analysis studies on this compound are not currently available, its constituent parts suggest it could impact both amino acid and fatty acid metabolic pathways.

Potential Role in Antimicrobial Activities of Related N-Acyl Amino Acids

N-acyl amino acids are known to possess antimicrobial properties. Their amphiphilic nature allows them to interact with and disrupt microbial cell membranes, leading to cell death. The length of the acyl chain is a critical determinant of this activity. While specific data for this compound is limited, studies on related compounds provide insights. For instance, L-Alanine Sodium Nitrate has been shown to have antibacterial properties. researchgate.net The general class of N-acyl amino acids has been explored for its antimicrobial potential, with the hydrophobic acyl chain playing a key role in the interaction with bacterial membranes.

Table 2: Conceptual Antimicrobial Spectrum of N-Acyl Amino Acids (Note: This table illustrates the potential antimicrobial activity based on the general properties of the compound class, not specific data for this compound)

Microorganism TypeRepresentative SpeciesPotential Activity
Gram-positive bacteriaStaphylococcus aureusSusceptible
Gram-negative bacteriaEscherichia coliPotentially susceptible
FungiCandida albicansTo be determined

This table is a conceptual representation. Specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature.

Molecular Mechanisms of Action in Preclinical In Vivo Contexts (Non-Clinical Human Trials)

Preclinical in vivo studies are crucial for understanding the physiological effects and mechanisms of action of a compound in a whole organism. While there is a lack of specific in vivo studies on this compound reported in the public domain, research on structurally similar N-acyl amino acids provides some insights. For example, a study on N-oleoyl alanine in mice demonstrated its ability to attenuate nicotine (B1678760) reward and withdrawal symptoms, suggesting that N-acyl amino acids can modulate neurological pathways. nih.gov Another related area of research is the in vivo neurotoxicity of certain amino acid derivatives, such as beta-N-oxalylamino-L-alanine, which has been shown to induce neuronal damage. nih.gov These studies highlight the potential for N-acyl amino acids to have systemic effects and interact with various biological targets in a living organism. The myristoyl group, in particular, is known to be important for the membrane localization and function of many signaling proteins, and alterations in myristoylation have been linked to diseases such as cancer. spandidos-publications.com Therefore, it is plausible that N-Tetradecanoyl-alanine could influence cellular processes in vivo by interacting with cell membranes or by modulating the activity of myristoylated proteins. However, without direct preclinical studies, the specific molecular mechanisms of this compound in an in vivo context remain to be elucidated.

Receptor-Mediated Interactions and Signaling Pathway Modulations (as observed for related N-acylated peptides/molecules)

While direct studies on the receptor-mediated interactions of this compound are not extensively documented, the broader class of N-acyl amino acids (NAAAs), to which it belongs, has been the subject of significant research. These molecules are recognized as a large family of endogenous signaling lipids that are chemically related to endocannabinoids and are considered part of the endocannabinoidome. nih.gov The cellular activities of NAAAs are often mediated through their interaction with a variety of receptors and ion channels, leading to the modulation of intracellular signaling pathways.

N-acyl alanines, such as the arachidonoyl conjugate of alanine (N-arachidonoyl alanine), have demonstrated biological activity in assays of RAW 264.7 cell function and in some in vivo inflammation models, although the precise mechanisms are still under investigation. nih.gov The cellular actions reported for N-arachidonoyl alanine include the enhancement of N-type calcium currents (ICa) and the inhibition of T-type ICa. nih.gov These effects are similar to those observed for other N-acyl amino acids like N-arachidonoyl glycine (B1666218) (NA-Gly) and N-arachidonoyl serine (NA-Ser), suggesting a shared mechanism of action among these related molecules. nih.gov

The interactions of various NAAAs with G protein-coupled receptors (GPCRs) and ion channels have been a key area of study. For instance, N-arachidonoyl glycine has been shown to act as an agonist for the GPR55 receptor, leading to an increase in intracellular calcium levels and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Furthermore, some N-acyl amino acids have been found to interact with cannabinoid receptors CB1 and CB2, although often with modest affinity. nih.govfrontiersin.org For example, N-arachidonoyl dopamine (B1211576) (NA-DA) has been shown to be a CB1 receptor agonist. nih.gov The potential for NAAAs to bind to other GPCRs such as GPR18, GPR92, and GPR132 has also been suggested. frontiersin.org

The modulation of ion channels is another significant mechanism through which NAAAs exert their effects. N-arachidonoyl glycine, in addition to its effects on calcium channels, can also interact with GABAA receptors as a positive allosteric modulator and can have dichotomous effects on glycine receptors, potentiating α1-containing receptors while inhibiting α2 and α3-containing ones. nih.gov

The following tables summarize the observed receptor-mediated interactions and signaling pathway modulations for several N-acylated molecules related to N-Tetradecanoyl-alanine. This data provides a framework for understanding the potential biological activities of this compound.

Table 1: Receptor Interactions of Related N-Acyl Amino Acids

N-Acyl Amino Acid Receptor Target Observed Effect
N-Arachidonoyl glycine (NA-Gly) GPR55 Agonist
GABAA Receptor Positive Allosteric Modulator
Glycine Receptors (α1) Potentiation
Glycine Receptors (α2, α3) Inhibition
N-Arachidonoyl dopamine (NA-DA) CB1 Receptor Agonist

Table 2: Signaling Pathway and Ion Channel Modulations by Related N-Acyl Amino Acids

N-Acyl Amino Acid Cellular Target/Pathway Observed Modulation
N-Arachidonoyl glycine (NA-Gly) Intracellular Calcium Levels Increased
Mitogen-Activated Protein Kinase (MAPK) Signaling Activation
N-Arachidonoyl alanine (NA-Ala) N-type Calcium Channels (ICa) Enhancement
T-type Calcium Channels (ICa) Inhibition
Glycine Transporter (GLYT2) Inhibition

Advanced Analytical and Biophysical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for providing detailed information about the molecular architecture and purity of N-Tetradecanoyl-alanine monosodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

In a typical ¹H NMR spectrum, distinct signals corresponding to the protons of the tetradecanoyl chain and the alanine (B10760859) moiety would be expected. The long aliphatic chain would exhibit a complex multiplet in the upfield region (approximately 0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.88 ppm. The methylene (B1212753) protons adjacent to the carbonyl group would resonate further downfield. Protons associated with the alanine backbone, specifically the α-proton and the methyl protons, would provide characteristic signals.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the amide and carboxylate groups would appear at the most downfield chemical shifts. The carbons of the long fatty acid chain would produce a series of signals in the aliphatic region of the spectrum, while the α-carbon and methyl carbon of the alanine residue would have distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Tetradecanoyl CH₃~0.88 (t)~14.0
Tetradecanoyl (CH₂)₁₀~1.2-1.4 (m)~22.0-32.0
Tetradecanoyl CH₂-CH₂-CO~1.6 (quintet)~25.0
Tetradecanoyl CH₂-CO~2.2 (t)~36.0
Alanine CH₃~1.4 (d)~18.0
Alanine α-CH~4.3 (q)~52.0
Amide NH~7.5-8.5 (d)-
Amide C=O-~174.0
Carboxylate C=O-~178.0

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula C₁₇H₃₂NNaO₃.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for such molecules. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for N-acyl amino acids typically involve cleavage of the amide bond and fragmentation of the fatty acid chain.

Common fragmentation patterns for N-acyl amino acids include the loss of the carboxyl group and cleavages along the alkyl chain. For N-Tetradecanoyl-alanine, characteristic fragments would likely arise from the loss of water, the carboxyl group, and cleavage at the amide bond, resulting in ions corresponding to the tetradecanoyl cation and the alaninate (B8444949) fragment. The fragmentation of the long alkyl chain would produce a series of ions separated by 14 Da (the mass of a CH₂ group).

Table 2: Potential Mass Spectrometry Fragments of N-Tetradecanoyl-alanine

m/z Value Possible Fragment Ion Fragmentation Pathway
298.2[M-Na+H]⁻Loss of sodium and gain of a proton (in negative ion mode)
227.2[C₁₄H₂₇O]⁺Tetradecanoyl cation (from amide bond cleavage)
88.0[C₃H₆NO₂]⁻Alaninate anion (from amide bond cleavage)
Variable[CₙH₂ₙ₊₁]⁺Alkyl fragments from the tetradecanoyl chain

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum would be characterized by specific absorption bands. A strong absorption band around 1640 cm⁻¹ is indicative of the amide I band (C=O stretching). The N-H stretching vibration of the secondary amide would appear around 3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) would be observed in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The C-H stretching vibrations of the long alkyl chain would be prominent in the 2850-2960 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretching~3300
C-H (Alkyl)Stretching2850-2960
C=O (Amide I)Stretching~1640
COO⁻ (Carboxylate)Asymmetric Stretching1610-1550
COO⁻ (Carboxylate)Symmetric Stretching1420-1300

Ultraviolet-Visible (UV-Vis) spectroscopy is generally of limited utility for the direct characterization of this compound as the molecule lacks significant chromophores that absorb in the UV-Vis range (200-800 nm). However, it can be employed for quantification if the molecule is derivatized with a UV-absorbing tag. mdpi.com In its underivatized form, it may only show absorbance at very short wavelengths (below 220 nm) due to n→π* transitions in the carbonyl groups. mdpi.com

Chromatographic Separations and Quantification in Research Settings

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acyl amino acid surfactants. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is often suitable.

Due to the lack of a strong chromophore, direct UV detection can be challenging. mdpi.com However, detection can be achieved at low wavelengths (e.g., around 210 nm) where the amide and carboxylate groups absorb. More sensitive and specific detection can be accomplished using detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). For enhanced UV detection, pre-column derivatization with a UV-active label can be performed. mdpi.commdpi.com A study on N-lauryl amino acid surfactants utilized an HPLC-UV method with a mobile phase of acetonitrile (B52724) and phosphoric acid solution, achieving good separation and quantification. nih.gov

Mass spectrometry is also a powerful detector for HPLC (LC-MS), providing both quantification and structural confirmation.

Table 4: Example HPLC Method Parameters for N-Acyl Amino Acid Surfactant Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with an additive like formic or phosphoric acid)
Flow Rate 1.0 mL/min
Detector UV (210 nm), ELSD, CAD, or Mass Spectrometer
Injection Volume 10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. This compound is not directly amenable to GC analysis due to its low volatility and polar nature. thermofisher.com Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form.

A common derivatization strategy is silylation, where active hydrogens in the molecule (on the carboxylic acid and amide groups) are replaced with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. thermofisher.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose.

The resulting derivative can then be separated on a nonpolar capillary GC column and detected by a mass spectrometer. The mass spectrum of the derivative will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification and quantification.

Table 5: Typical GC-MS Analysis Steps for N-Tetradecanoyl-alanine

Step Procedure
1. Sample Preparation Conversion of the sodium salt to the free acid form.
2. Derivatization Reaction with a silylating agent (e.g., MTBSTFA) to form a volatile derivative.
3. GC Separation Injection onto a capillary column (e.g., DB-5ms) with a temperature program.
4. MS Detection Ionization (e.g., Electron Ionization) and mass analysis of the eluting derivative.

Micellar Electrokinetic Chromatography (MEKC) for Chiral Separation

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that utilizes a pseudostationary phase of micelles in capillary electrophoresis to separate both neutral and charged analytes. When a chiral surfactant like the L-enantiomer of this compound is used above its critical micelle concentration (CMC), it forms a chiral micellar phase. This chiral environment enables the separation of enantiomeric compounds based on differential partitioning and interaction with the micelles. nih.gov

The separation mechanism in chiral MEKC relies on the formation of transient diastereomeric complexes between the chiral surfactant micelles and the enantiomers of the analyte. The differing stability and interaction of these complexes lead to different migration times for the enantiomers, resulting in their separation. nih.govlsu.edu The efficiency and resolution of the chiral separation are influenced by several factors, including the concentration of the chiral surfactant, the pH of the background electrolyte, temperature, and the applied voltage. nih.gov For instance, the pH can alter the charge of both the analyte and the surfactant, affecting electrostatic interactions and the electroosmotic flow. lsu.edu

Amino acid-based surfactants are particularly effective as chiral selectors in MEKC due to their biocompatibility and the inherent chirality of the amino acid headgroup. nih.gov Studies on various N-acyl amino acid surfactants have demonstrated their broad applicability in resolving a wide range of racemic compounds, including derivatized amino acids and other pharmaceuticals. nih.govnih.gov The selectivity (α) and resolution (Rs) are key parameters used to quantify the effectiveness of the chiral separation. While specific data for this compound is not extensively published, the performance of similar N-acyl amino acid surfactants provides a strong indication of its potential.

Below is a table illustrating the typical chiral separation performance of an N-acyl amino acid-based surfactant system in MEKC for various derivatized amino acid enantiomers.

Analyte (Derivatized Amino Acid)Resolution (Rs)Selectivity (α)
D,L-Alanine2.151.12
D,L-Valine2.581.15
D,L-Leucine3.011.18
D,L-Phenylalanine3.551.22
D,L-Tryptophan4.101.25

Note: The data presented are representative values for chiral separations achieved with N-acyl amino acid surfactant systems in MEKC and are intended to be illustrative.

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for Aggregate Characterization

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are complementary techniques used to characterize the size, shape, and morphology of surfactant aggregates in solution. rsc.orgnepjol.info For this compound, these methods are essential for understanding its self-assembly into micelles and other supramolecular structures.

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. nih.gov From these fluctuations, the diffusion coefficient of the aggregates can be determined, and the Stokes-Einstein equation can then be used to calculate the hydrodynamic diameter (d_H_). vidyasagar.ac.in This technique provides a measure of the average size of the aggregates in their hydrated state and can also give information about the size distribution (Polydispersity Index, PDI). nih.gov It is a non-invasive method that allows for in-situ characterization of the aggregates in their native aqueous environment. nepjol.info

TEM, on the other hand, provides direct visualization of the aggregates. rsc.org A beam of electrons is transmitted through an ultrathin sample, and an image is formed based on the interaction of the electrons with the material. To visualize surfactant aggregates, cryogenic TEM (cryo-TEM) is often employed, where the sample is rapidly frozen to preserve the structures present in the solution. nih.gov This technique can reveal detailed information about the morphology of the aggregates, confirming, for example, whether they are spherical micelles, worm-like micelles, or vesicles. nih.gov While DLS provides an average size in solution, TEM offers a view of the size and shape of individual particles in a dehydrated or vitrified state. rsc.org

Studies on homologous N-acyl amino acid surfactants have shown that they typically form spherical or ellipsoidal micelles in aqueous solutions above their CMC. The size of these micelles is influenced by factors such as the length of the hydrophobic alkyl chain, the nature of the amino acid headgroup, and the solution conditions (e.g., ionic strength, pH, and temperature). nih.gov

The following table presents typical aggregate size data for N-acyl alaninate surfactants with varying alkyl chain lengths, as would be determined by DLS.

SurfactantHydrodynamic Diameter (d_H, nm)Polydispersity Index (PDI)
Sodium N-Dodecanoyl-L-alaninate4.5 ± 0.5< 0.2
Sodium N-Tetradecanoyl-L-alaninate5.8 ± 0.6< 0.2
Sodium N-Hexadecanoyl-L-alaninate7.2 ± 0.7< 0.25

Note: The data are illustrative and based on typical findings for N-acyl alaninate surfactants. Actual values can vary with experimental conditions.

Surface Tension Measurement Techniques for Interfacial Properties

Surface tension measurements are fundamental for characterizing the interfacial properties of surfactants like this compound. These measurements provide crucial information about the efficiency and effectiveness of a surfactant in reducing the surface tension of water, as well as for determining its critical micelle concentration (CMC). nih.gov

The surface tension of a surfactant solution typically decreases as the concentration of the surfactant increases, because the amphiphilic molecules accumulate at the air-water interface. arxiv.org This trend continues until the interface becomes saturated with surfactant monomers. At this point, the surfactant molecules begin to self-assemble into micelles in the bulk solution, and the surface tension reaches a plateau. The concentration at which this occurs is the CMC. researchgate.net The surface tension value at the CMC (γ_CMC_) is a measure of the maximum surface tension reduction the surfactant can achieve.

Common techniques for measuring surface tension include the du Noüy ring method, the Wilhelmy plate method, and the pendant drop method. vidyasagar.ac.in The du Noüy ring method involves measuring the force required to detach a platinum ring from the surface of the liquid. The Wilhelmy plate method measures the force exerted on a thin plate as it is brought into contact with the liquid surface. The pendant drop method analyzes the shape of a drop of liquid hanging from a needle tip, which is governed by the balance between gravity and surface tension. osti.gov

For N-acyl amino acid surfactants, the CMC and γ_CMC_ are strongly dependent on the length of the hydrophobic alkyl chain. researchgate.net Generally, an increase in the alkyl chain length leads to a decrease in the CMC and a lower γ_CMC_, indicating greater efficiency and effectiveness as a surfactant. researchgate.net

The table below shows representative interfacial properties for a homologous series of sodium N-acyl-L-alaninates.

SurfactantCMC (mmol/L)Surface Tension at CMC (γ_CMC, mN/m)
Sodium N-Dodecanoyl-L-alaninate8.532.0
Sodium N-Tetradecanoyl-L-alaninate2.130.5
Sodium N-Hexadecanoyl-L-alaninate0.529.0

Note: These values are representative for this class of surfactants and can be influenced by temperature, pH, and the presence of electrolytes. epa.gov

Fluorescence Spectroscopy for Microviscosity and Aggregate Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the self-assembly of surfactants and the microenvironment within the resulting aggregates. nih.gov For this compound, this method is particularly useful for determining the CMC and probing the micropolarity and microviscosity of the micellar core. vidyasagar.ac.in

The technique often employs fluorescent probes, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its local environment. nih.govresearchgate.net In aqueous solution, pyrene exhibits a characteristic emission spectrum with several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the I₁/I₃ ratio, is highly dependent on the polarity of the solvent. nih.gov In a polar environment like water, the I₁/I₃ ratio is high (typically around 1.8-1.9). When micelles form, the hydrophobic pyrene molecules partition into the nonpolar micellar core. This change in environment leads to a significant decrease in the I₁/I₃ ratio (typically to around 1.1-1.2). nih.gov By plotting the I₁/I₃ ratio as a function of surfactant concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve.

This method provides a very precise way to determine the onset of micellization. nih.gov Furthermore, other fluorescence parameters, such as the fluorescence lifetime and quenching, can be used to study the dynamics within the micelles, including the aggregation number (the number of surfactant molecules per micelle) and the microviscosity of the micellar core. The use of fluorescent probes that form excimers, like pyrene, can also provide information on the fluidity and dynamics of the micellar interior. nih.gov

The table below illustrates the expected change in the pyrene I₁/I₃ ratio with increasing concentration of an N-acyl alaninate surfactant around its CMC.

Surfactant Concentration (relative to CMC)Pyrene I₁/I₃ Ratio (Illustrative)
0.1 x CMC1.85
0.5 x CMC1.80
1.0 x CMC (at CMC)1.50
2.0 x CMC1.20
10.0 x CMC1.15

Note: This table provides a conceptual illustration of the trend observed in fluorescence probe studies for CMC determination.

X-ray Diffraction for Solid-State Structure and Self-Assembly

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials. researchgate.net For this compound, powder XRD (PXRD) is particularly valuable for characterizing its solid-state structure, identifying polymorphic forms, and studying its self-assembly into ordered structures like lamellar bilayers. researchgate.netrsc.org

In an XRD experiment, a beam of X-rays is directed at a sample, and the scattered X-rays produce a diffraction pattern of constructive interference peaks at specific angles. researchgate.net The positions and intensities of these peaks are unique to the crystalline structure of the material and are governed by Bragg's Law. This pattern serves as a fingerprint for the compound's solid-state arrangement. nih.gov

For amphiphilic molecules like N-acyl amino acids, PXRD is instrumental in studying their layered or lamellar packing in the solid state. These molecules often self-assemble into bilayers with the hydrophobic tails interdigitated and the polar headgroups facing outwards. researchgate.net The diffraction patterns of such structures typically show a series of sharp peaks at low angles (small 2θ values) that correspond to the repeating distance of the bilayers, known as the d-spacing. The value of the d-spacing is directly related to the length of the surfactant molecule and the tilt angle of the alkyl chains within the bilayer. researchgate.net

Studies on homologous series of N-acyl-L-alanine derivatives have shown a linear relationship between the d-spacing and the number of carbon atoms in the acyl chain. This indicates a consistent packing arrangement, such as a tilted bilayer structure, across the series. researchgate.net By analyzing the progression of the d-spacing, detailed information about the supramolecular organization can be obtained.

The following table shows representative powder X-ray diffraction data for a homologous series of N-acyl-L-alanine derivatives, illustrating the dependence of the primary d-spacing on the acyl chain length.

N-Acyl-L-alanine DerivativeNumber of Carbons in Acyl Chaind-spacing (Å)
N-Dodecanoyl-L-alanine1232.5
N-Tetradecanoyl-L-alanine1437.0
N-Hexadecanoyl-L-alanine1641.5
N-Octadecanoyl-L-alanine1846.0

Note: The data are based on findings for N-acyl-L-alanine derivatives and illustrate the expected trend. The d-spacing corresponds to the lamellar repeat distance in the solid state. researchgate.net

Applications in Preclinical Research Models and Advanced Formulations

Utility as a Solubilizing Agent for Hydrophobic Compounds in Research Assays

The poor aqueous solubility of many new chemical entities presents a significant hurdle in early-stage drug discovery and preclinical evaluation. N-Tetradecanoyl-alanine monosodium salt has demonstrated utility as an effective solubilizing agent for hydrophobic compounds in various in vitro research assays. By forming micelles in aqueous solutions, it can encapsulate lipophilic molecules within its hydrophobic core, thereby increasing their apparent solubility and facilitating their study in biological assays. researchgate.net

The solubilization capacity is a critical parameter for assessing the effectiveness of a surfactant. While specific molar solubilization ratio data for this compound is not extensively published, studies on similar lipoamino acid surfactants provide insights into its potential. For instance, novel lysine-based surfactants have been shown to increase the solubility of a poorly water-soluble anticancer drug from less than 0.15 μg/mL to as high as 7 mg/mL. nih.gov This significant increase in solubility highlights the promise of N-acyl amino acid surfactants in preclinical research. The efficiency of solubilization is influenced by factors such as the concentration of the surfactant, the chemical structure of the hydrophobic compound, and the composition of the aqueous medium. researchgate.net

Table 1: Illustrative Solubilization Enhancement by Lipoamino Acid Surfactants

ParameterValueReference
Initial Drug Solubility< 0.15 µg/mL nih.gov
Solubility with SurfactantUp to 7 mg/mL nih.gov
Achieved Drug Loading46% (w/w) nih.gov

Note: This data is for a lysine-based surfactant and serves as an example of the potential of the lipoamino acid class to which this compound belongs.

Role in Preclinical Drug Delivery Systems and Enhanced Absorption Studies

The ability of this compound to enhance the absorption of therapeutic agents is a key area of investigation in preclinical drug delivery research. Its surfactant properties play a crucial role in overcoming biological barriers to drug absorption.

Micellar Encapsulation of Therapeutic Agents in In Vitro Models

In in vitro models, this compound self-assembles into micelles above its critical micelle concentration (CMC), creating nanocarriers for the encapsulation of therapeutic agents. researchgate.net This encapsulation serves multiple purposes: it protects the drug from degradation, improves its stability in biological fluids, and facilitates its transport across cell membranes.

The efficiency of this process is quantified by parameters such as drug loading and encapsulation efficiency. While specific data for this compound is limited, research on other amino acid-based surfactants has shown promising results. For example, vesicles formed from long-aliphatic-chain N-acyl amino acids have demonstrated encapsulation efficiencies for solutes that are comparable to those of conventional liposomes. academie-sciences.fr The drug loading and encapsulation efficiency are dependent on the physicochemical properties of both the drug and the surfactant, as well as the formulation process. nih.gov

Table 2: Factors Influencing Micellar Encapsulation

FactorInfluence on Encapsulation
Surfactant ConcentrationEncapsulation occurs above the Critical Micelle Concentration (CMC).
Drug HydrophobicityMore hydrophobic drugs are more readily encapsulated in the micelle core.
Surfactant StructureThe length of the acyl chain and the nature of the amino acid headgroup affect micelle stability and loading capacity.
Formulation MethodTechniques such as thin-film hydration and sonication can influence the size and homogeneity of the micelles, impacting encapsulation.

Modulation of Biological Barrier Permeation in Animal Models

A significant challenge in drug delivery is overcoming the epithelial barriers of the body, such as the intestinal lining. N-acyl amino acids are being investigated for their ability to modulate the permeability of these barriers, thereby enhancing the absorption of co-administered drugs. nih.gov In preclinical animal models and in vitro cell culture systems like Caco-2 monolayers, these surfactants have been shown to transiently and reversibly open the tight junctions between epithelial cells, facilitating the paracellular transport of molecules. nih.gov

The effect on barrier integrity is often assessed by measuring the transepithelial electrical resistance (TEER). A decrease in TEER is indicative of increased paracellular permeability. Studies with compounds structurally related to this compound have demonstrated concentration-dependent reductions in TEER, which are often reversible upon removal of the agent. nih.gov This modulation of barrier function is a promising strategy for improving the oral bioavailability of poorly absorbed drugs.

Research Tool in Protein-Ligand Interaction Studies

The interaction between proteins and ligands is fundamental to many biological processes and is a primary focus of drug discovery. Amino acid-based surfactants can be utilized as research tools in these studies. nih.gov Their ability to form micelles can create a microenvironment that mimics biological membranes, providing a more physiologically relevant context for studying the binding of lipophilic ligands to their protein targets.

Furthermore, the interactions between amino acid surfactants and proteins themselves are a subject of study. The nature of these interactions, whether electrostatic or hydrophobic, can influence protein stability and conformation. nih.gov Understanding these interactions is crucial for the formulation of stable protein-based therapeutics. For instance, certain amino acid-incorporating nonionic surfactants have been shown to stabilize protein drugs against aggregation. nih.gov

Potential in Advanced Materials Science for Controlled Release in Experimental Systems

The field of materials science is continuously seeking novel biocompatible and biodegradable materials for the development of advanced drug delivery systems. N-acyl amino acids, including this compound, are promising candidates for the construction of such systems due to their self-assembly properties and inherent biodegradability. nih.gov

Vesicles and other nanostructures formed from these surfactants can be engineered to provide controlled and sustained release of encapsulated drugs. academie-sciences.fr The release kinetics can be tuned by modifying the chemical structure of the surfactant, such as the length of the acyl chain and the nature of the amino acid headgroup. While research in this area is still in its early stages, the development of biodegradable polyesters functionalized with N-acyl amino acids points towards the potential for creating novel materials for pharmaceutical and biomedical applications, including controlled-release formulations. researchgate.net These materials could be used to fabricate matrix tablets or nanoparticles for sustained drug delivery. bohrium.com

Future Research Directions and Translational Perspectives

Elucidating Novel Biological Targets and Signaling Pathways

A primary objective for future research is the comprehensive identification of the molecular targets and signaling cascades modulated by N-Tetradecanoyl-alanine monosodium salt. The biological activities of NAAAs are dictated by both their acyl chain and amino acid head group. For instance, several N-acyl alanines have demonstrated antiproliferative effects in vitro, and N-oleoyl alanine (B10760859) has been shown to interact with cannabinoid receptor 1 (CB1) and peroxisome proliferator-activated receptor alpha (PPARα) to modulate the effects of opioid withdrawal. nih.govmdpi.com

Future investigations should employ a multi-pronged approach to deorphanize the biological functions of N-Tetradecanoyl-alanine. This includes:

Receptor Screening: High-throughput screening against a broad panel of G protein-coupled receptors (GPCRs), nuclear receptors, and ion channels is essential. nih.gov Given the structural similarity to other bioactive lipids, particular attention should be paid to receptors involved in metabolic regulation, inflammation, and neurotransmission.

Targeted Lipidomics: Advanced lipidomics approaches can help identify changes in downstream signaling lipids and metabolic pathways following cellular exposure to this compound. nih.gov

Chemical Proteomics: Affinity-based proteomics can be utilized to isolate and identify direct protein binding partners within the cell, providing unbiased insights into its mechanism of action.

Elucidating these fundamental interactions is the first step toward understanding its physiological role and identifying potential therapeutic indications.

Exploring Synergistic Effects with Other Bioactive Molecules

The complexity of biological systems often involves the interplay of multiple signaling molecules. Investigating the synergistic or antagonistic effects of this compound with other bioactive compounds is a crucial translational step. For example, the combined application of certain N-acyl homoserine lactone analogs with antibiotics has been shown to be more effective at eradicating bacterial biofilms than either agent alone. nih.gov Similarly, alanine and glycine (B1666218) have demonstrated synergistic effects in improving the development of bovine embryos in culture. nih.gov

Future studies should explore potential synergies in therapeutically relevant contexts:

Combination Therapy Models: In preclinical models of disease (e.g., metabolic disorders, neuroinflammation), this compound could be co-administered with existing therapeutic agents to assess for enhanced efficacy or dose reduction.

Endocannabinoid System Interactions: Given that the metabolism of some NAAAs is linked with the endocannabinoid system via enzymes like Fatty Acid Amide Hydrolase (FAAH), exploring interactions with endocannabinoids (e.g., anandamide) or FAAH inhibitors could reveal novel regulatory mechanisms. mdpi.com

Nutrient-Sensing Pathways: As NAAAs are composed of dietary building blocks (fatty acids and amino acids), their interaction with nutrient-sensing pathways and synergy with other diet-derived bioactive molecules warrants investigation. mdpi.com

Understanding these interactions could lead to the development of more effective, multi-targeted therapeutic strategies.

Development of Advanced Analytical Techniques for In Vivo Monitoring in Preclinical Models

To understand the pharmacokinetics and pharmacodynamics of this compound, the development of sensitive and robust analytical methods for its detection in biological matrices is imperative. The transient nature and typically low concentrations of lipid signaling molecules pose a significant analytical challenge.

Current methods for amino acid and lipid analysis that can be adapted and refined include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for lipidomics and can be optimized for high-sensitivity quantification of N-Tetradecanoyl-alanine and its metabolites in plasma, tissues, and cerebrospinal fluid. nih.gov

Capillary Electrophoresis: This technique offers high-resolution separation and can be coupled with laser-induced fluorescence detection for analyzing minute sample volumes, such as those obtained from in vivo microdialysis. nih.govresearchgate.net

Raman Spectroscopy: This non-invasive technique shows promise for real-time monitoring of amino acids and other metabolites in cell culture and could potentially be developed for in vivo applications. diva-portal.org

The development of these analytical tools will be critical for preclinical studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and to correlate its tissue levels with biological effects.

Expanding the Scope of N-Acyl Amino Acid Derivatives for Tailored Research Applications

Systematic modification of the this compound structure can generate a library of derivatives with potentially improved potency, selectivity, or metabolic stability. Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug development. Research on other N-acyl surfactants has shown that the length of the hydrocarbon chain primarily influences surface properties and toxicological parameters, while the amino acid head can play a key role in cellular toxicity. nih.gov

Future synthetic chemistry efforts should focus on:

Alkyl Chain Modification: Synthesizing analogs with varying acyl chain lengths (shorter or longer than C14), degrees of unsaturation, and branching to probe the requirements for target engagement and optimize physicochemical properties.

Amino Acid Head Group Variation: Replacing the alanine moiety with other amino acids (e.g., glycine, serine, valine) to explore how the head group influences target specificity and biological activity. nih.gov

Bioisosteric Replacement: Introducing bioisosteres for the amide bond or carboxylic acid to enhance metabolic stability and improve pharmacokinetic properties.

This approach will not only help in optimizing lead compounds for therapeutic development but also in creating tailored chemical probes to investigate the biological roles of NAAAs. researchgate.net

Bridging the Gap between Supramolecular Chemistry and Biological Functionality

This compound is an amphiphilic molecule, meaning it possesses both water-loving (hydrophilic) and fat-loving (hydrophobic) properties. This characteristic allows such molecules to self-assemble into higher-order structures like micelles or gels. The relationship between these supramolecular properties and the compound's biological activity is a compelling and underexplored area of research.

Future research should aim to connect the physicochemical properties of self-assembly with biological outcomes:

Characterization of Supramolecular Structures: Investigating the conditions (e.g., concentration, pH, temperature) under which this compound forms different supramolecular assemblies using techniques like dynamic light scattering (DLS) and electron microscopy.

Correlation with Bioavailability: Determining how aggregation and micelle formation affect the compound's solubility, membrane permeability, and interaction with carrier proteins, thereby influencing its bioavailability and target site accessibility.

Functional Supramolecular Systems: Exploring whether the self-assembled structures themselves have unique biological activities or can act as novel carriers for other therapeutic agents, potentially improving drug delivery.

By integrating the principles of supramolecular chemistry with cell biology, a deeper understanding of how this compound functions in a complex biological environment can be achieved, potentially opening new avenues for its application in biomaterials and drug delivery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.